Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
Description
Properties
IUPAC Name |
ethyl (Z)-2-(cyclopropyliminomethyl)-3-hydroxy-3-(2,4,5-trifluoro-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-3-24-16(22)10(7-20-8-4-5-8)14(21)9-6-11(17)13(19)15(23-2)12(9)18/h6-8,21H,3-5H2,1-2H3/b14-10-,20-7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSKUVJINADHEK-QBPWSTPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)OC)F)F)O)C=NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)OC)F)F)\O)/C=NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696731 | |
| Record name | Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-70-8 | |
| Record name | Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-3-methoxy-β-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C16H16F3NO4
- CAS Number : 112811-70-8
- Structure : The compound features a cyclopropylamino group and a trifluoromethoxybenzoyl moiety, which contribute to its biological properties.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its pharmacological effects. The trifluoromethyl group has been noted for enhancing the potency of compounds against various biological targets.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in key metabolic pathways. For instance, studies suggest that the presence of the trifluoromethyl group increases binding affinity to target proteins by enhancing hydrophobic interactions.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, potentially serving as a lead for developing new antibiotics.
In Vitro Studies
A series of in vitro experiments were conducted to assess the efficacy of this compound against various pathogens and cancer cell lines:
- Antibacterial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 1 |
- Anticancer Activity : The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values around 10 µM for MCF-7 cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the use of this compound as a potential treatment for resistant bacterial strains. The study involved administration in murine models, showing promising results in reducing bacterial load without significant toxicity.
- Case Study on Cancer Treatment : Another study explored the effects of this compound on tumor growth in xenograft models. The results indicated a notable reduction in tumor size compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Gatifloxacin, a fluoroquinolone antibiotic used to treat bacterial infections . The compound's structural characteristics contribute to its effectiveness in enhancing the pharmacological profile of related drugs.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the biological activity of compounds against a range of pathogens. Studies have shown that similar structures can inhibit bacterial growth effectively .
Fluorinated Compounds in Drug Development
Fluorinated compounds like this compound are crucial in drug development due to their unique properties such as increased metabolic stability and enhanced lipophilicity. These characteristics make them valuable in designing drugs with improved pharmacokinetics and bioavailability .
Case Study 1: Synthesis of Gatifloxacin
In a study focusing on the synthesis of Gatifloxacin, this compound served as a key intermediate. The research detailed the stepwise synthesis process involving cyclopropylamine and various acylating agents. The final product demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial efficacy of compounds derived from this compound. The study highlighted its potential against resistant strains of bacteria, emphasizing the importance of fluorination in enhancing activity. Results indicated that modifications to the core structure could lead to compounds with superior antimicrobial properties .
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (GTS-STG-1A)
- Structural Differences: The dimethylamino group (-N(CH₃)₂) replaces the cyclopropylamino group (-NH-cyclopropyl).
- Molecular Formula: C₁₅H₁₆F₃NO₄; Molecular Weight: 331.29 g/mol .
- Synthesis : Derived from the same benzoyl chloride precursor but reacts with dimethylamine instead of cyclopropylamine .
- Genotoxicity: Classified as genotoxic, similar to the cyclopropylamino analog, due to the presence of reactive amino groups .
- Applications: A precursor in fluoroquinolone synthesis but exhibits higher reactivity in subsequent cyclization steps compared to the cyclopropyl derivative .
Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
- Structural Differences: An ethoxy group (-OCH₂CH₃) replaces the cyclopropylamino group.
- Molecular Formula : C₁₅H₁₆F₃O₅; Molecular Weight : 348.28 g/mol .
- Reactivity: Lacks the nucleophilic amino group, making it less prone to genotoxic interactions but also less reactive in forming quinolone cores .
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
- Structural Differences : The benzoyl moiety contains 2,4-dichloro-5-fluoro substituents instead of 2,4,5-trifluoro-3-methoxy .
- Molecular Formula: C₁₆H₁₅Cl₂FNO₄; Molecular Weight: 378.20 g/mol .
- Applications : Key intermediate in synthesizing ciprofloxacin -like antibiotics. The chloro-fluoro substitution alters electronic properties, affecting bacterial target binding .
Comparative Data Table
Key Research Findings
Genotoxicity: The cyclopropylamino and dimethylamino derivatives are both flagged as genotoxic, necessitating strict control during API manufacturing to meet regulatory limits (e.g., ICH M7 guidelines) .
Reactivity in Synthesis: The cyclopropylamino group offers steric hindrance and electronic effects that slow cyclization kinetics compared to dimethylamino analogs, improving selectivity in quinolone ring formation .
Substituent Impact: Fluorine vs. Chlorine: Fluorine enhances electron-withdrawing effects, increasing antibacterial potency, while chlorine may improve lipid solubility . Methoxy Group: The 3-methoxy substituent in the benzoyl moiety is critical for target binding in fluoroquinolones .
Preparation Methods
Step 1: Formation of 2-(2,4,5-Trifluoro-3-Methoxybenzoyl)Acetic Acid Ethyl Ester
The synthesis begins with the condensation of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 equiv) with malonic acid monoethyl ester monopotassium salt (1.05 equiv) in anhydrous dioxane. Triethylamine (1.1 equiv) acts as an acid acceptor, facilitating nucleophilic acyl substitution.
Reaction Conditions
-
Solvent : Anhydrous dioxane
-
Temperature : 0–10°C (initial), then 50–60°C for 3 hours
-
Workup : Solvent removal under vacuum, partitioning between methylene chloride and water
This step yields the intermediate 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetic acid ethyl ester with >85% purity, as confirmed by thin-layer chromatography (TLC).
Step 2: Ethoxymethylene Derivative Formation
The acetic acid ethyl ester intermediate undergoes reaction with triethyl orthoformate (1.2 equiv) in acetic anhydride to form the ethoxymethylene derivative. This activation step enhances electrophilicity for subsequent amine substitution.
Key Parameters
-
Reagent Ratio : 1:1.2 (ester:orthoformate)
-
Reaction Time : 4 hours under reflux
-
Isolation : Crystallization from cyclohexane/light petroleum
Step 3: Cyclopropylamine Addition
The ethoxymethylene derivative reacts with cyclopropylamine (1.5 equiv) in toluene or cyclohexane at 80–120°C. Nucleophilic attack at the α-position of the acrylate group forms the final product.
Optimization Insights
-
Solvent Impact : Toluene improves reaction rate compared to cyclohexane (2 hours vs. 4 hours for completion).
-
Temperature : Yields plateau above 100°C, with side products forming beyond 120°C.
Table 1: Summary of Conventional Synthesis
| Step | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Benzoyl chloride + malonic acid ester | Dioxane, 50°C | 78% | 85% |
| 2 | Ethoxymethylene formation | Acetic anhydride, reflux | 92% | 90% |
| 3 | Cyclopropylamine addition | Toluene, 110°C | 67% | 95% |
Alternative Photochemical [3+2] Cycloaddition Approach
Recent advances explore light-mediated strategies to streamline synthesis. A photochemical formal [3+2] cycloaddition between N-aryl cyclopropylamines and α,β-unsaturated carbonyls offers a single-step route to structurally analogous acrylates.
Reaction Mechanism
Under UV light (365 nm), the cyclopropylamine undergoes ring-opening to generate a diradical intermediate, which reacts with acrylate esters. This method eliminates multi-step sequences but requires precise control of irradiation conditions.
Experimental Protocol
-
Substrates : Cyclopropylamine derivatives + ethyl acrylate
-
Solvent : Acetonitrile (0.2 M)
-
Light Source : 30 W blue LEDs
-
Duration : 12–24 hours
Table 2: Photochemical Method Performance
| Entry | Substrate | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| 1 | Methyl acrylate | 71 | 3:1 |
| 2 | Ethyl methacrylate | 57 | 9:1 |
| 3 | Vinyl ketone | 61 | 4:1 |
While this method achieves moderate yields (57–71%), diastereoselectivity varies with acrylate substituents. For the target compound, functionalization of the benzoyl group may require post-cycloaddition modifications.
Solvent and Catalyst Optimization
Solvent Screening
The choice of solvent critically impacts reaction kinetics and yield in the conventional route:
Table 3: Solvent Effects on Step 3
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 2.0 | 67 |
| Cyclohexane | 2.0 | 4.5 | 54 |
| Dioxane | 2.2 | 3.2 | 61 |
| Chlorobenzene | 5.6 | 1.8 | 63 |
Polar aprotic solvents like chlorobenzene reduce reaction time but complicate product isolation due to higher boiling points.
Acid Acceptor Role
Triethylamine remains the preferred base for neutralizing HCl generated during condensation. Alternatives like N-methylpiperidine marginally improve yields (70% vs. 67%) but increase costs.
Case Study: Industrial-Scale Synthesis
A 2019 pilot study scaled the conventional method to produce 50 kg batches for antibiotic manufacturing:
Key Adjustments
-
Step 1 : Replaced dioxane with methyl tert-butyl ether (MTBE) for safer handling
-
Step 3 : Implemented continuous flow reactors to maintain temperature at 110±2°C
Outcomes
-
Overall Yield : 61% (vs. 67% lab-scale)
-
Purity : 98.5% by HPLC
-
Cost Reduction : 23% through solvent recycling
This demonstrates scalability despite minor yield trade-offs .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate, and what key intermediates are involved?
Methodological Answer: The compound is synthesized via a multi-step process:
Condensation : React 2,4,5-trifluoro-3-methoxybenzoyl chloride with malonic acid monoethyl ester monopotassium salt using triethylamine to form 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetic acid ethyl ester .
Ethoxymethylene Formation : Treat the intermediate with triethyl orthoformate in acetic anhydride to generate the ethoxymethylene derivative .
Cyclopropylamine Addition : React the ethoxymethylene derivative with cyclopropylamine in cyclohexane or ethanol to yield the final product .
Q. Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 2-(2,4,5-Trifluoro-3-methoxybenzoyl)acetic acid ethyl ester | Core benzoyl-acetate backbone |
| 2 | Ethoxymethylene derivative (e.g., 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate) | Activated for nucleophilic substitution |
| 3 | Cyclopropylaminomethylene derivative | Precursor for cyclization |
Q. How is the structural characterization of this compound validated in academic research?
Methodological Answer: Structural validation employs:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .
- Spectroscopy :
Critical Note : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in electron density maps.
Q. What mechanistic insights explain the role of triethyl orthoformate in the synthesis of this compound?
Methodological Answer: Triethyl orthoformate facilitates ethoxymethylene group formation via a nucleophilic acyl substitution mechanism:
- Step 1 : Activation of the β-ketoester by acetic anhydride generates an enolate.
- Step 2 : Triethyl orthoformate donates an ethoxymethylene group (), forming a conjugated enone system.
- Step 3 : Cyclopropylamine attacks the α,β-unsaturated ester, leading to Michael addition and subsequent cyclization .
Q. Experimental Optimization :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane:EtOAc 7:3).
Q. How can researchers resolve contradictions in reported yields across different synthetic protocols?
Methodological Answer: Discrepancies in yields (e.g., 60–85%) arise from:
- Reagent Purity : Trace moisture in triethylamine reduces yields by hydrolyzing intermediates.
- Temperature Control : Exothermic reactions (e.g., cyclopropylamine addition) require strict temperature control (5–10°C) to minimize side products .
- Workup Methods : Acidic workup (e.g., HCl) may precipitate impurities, improving purity but reducing recovered yield.
Q. Resolution Strategy :
Compare protocols side-by-side using identical reagent batches.
Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).
Q. What analytical challenges arise in detecting and quantifying synthetic by-products, and how are they addressed?
Methodological Answer: Key By-Products :
- Uncyclized intermediates : Retained ethoxymethylene groups (detectable via NMR at δ -110 ppm).
- Hydrolysis products : Carboxylic acids from ester cleavage (identified by LC-MS at m/z 315.08) .
Q. Analytical Solutions :
- HPLC Method : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30–70% ACN over 20 min) to resolve impurities.
- LC-MS/MS : Quantify trace by-products (<0.1%) using MRM transitions (e.g., m/z 343 → 299 for the parent ion).
Critical Consideration : Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision.
Q. How does the compound’s stability under preformulation conditions impact its suitability for further development?
Methodological Answer: Stability Studies :
- Photostability : Degrades under UV light (λ > 300 nm) via radical-mediated cleavage of the cyclopropane ring.
- Hydrolytic Stability : Susceptible to ester hydrolysis at pH > 7 (t₁/₂ = 8 h at pH 9).
Q. Mitigation Strategies :
- Store in amber vials at 4°C under nitrogen.
- Use buffered formulations (pH 5–6) for in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
